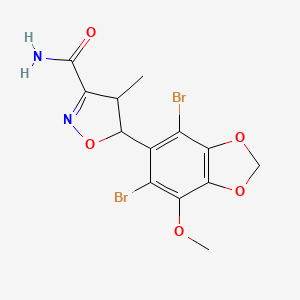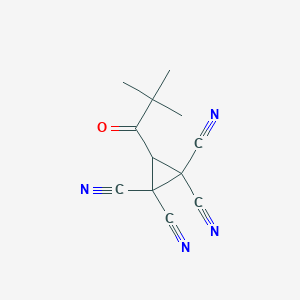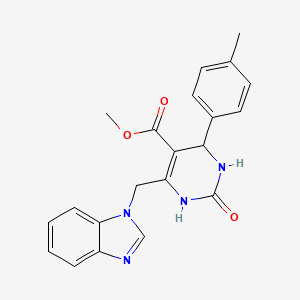![molecular formula C24H22N4O3 B15000402 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15000402.png)
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(3,4-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrido[2,3-d]pyrimidin-4-one core with a tetrahydroisoquinoline and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidin-4-one core, followed by the introduction of the tetrahydroisoquinoline and dimethoxyphenyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Applications De Recherche Scientifique
5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)PENTANOIC ACID
- 3-(3,4-DIMETHOXY-PHENYL)-3-(3,4,5-TRIMETHOXY-PHENYL)-PROPIONIC ACID
Uniqueness
Compared to similar compounds, 5-(3,4-DIMETHOXYPHENYL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H22N4O3 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(3,4-dimethoxyphenyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H22N4O3/c1-30-19-8-7-16(13-20(19)31-2)18-9-11-25-22-21(18)23(29)27-24(26-22)28-12-10-15-5-3-4-6-17(15)14-28/h3-9,11,13H,10,12,14H2,1-2H3,(H,25,26,27,29) |
Clé InChI |
PUASUVPDVMYJGI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCC5=CC=CC=C5C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-Methyl-7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carbaldehyde](/img/structure/B15000327.png)
![1,2,2-tricyano-3-[(Z)-hydrazinylidene(phenyl)methyl]cyclopropanecarboxamide](/img/structure/B15000330.png)
![N-{2-methyl-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B15000336.png)
![1,3-dimethyl-5-nitro-6-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15000350.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B15000355.png)
![2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-nitrophenyl)ethanone](/img/structure/B15000359.png)

![7-(4-Methoxyphenyl)-3-(pyridin-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-b]pyridin-5-one](/img/structure/B15000365.png)

![ethyl 7-butyl-6-(naphthalene-1-carbonylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000391.png)
![N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]furan-2-carboxamide](/img/structure/B15000392.png)
![4-chloro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B15000393.png)

![ethyl 2-[12,12-dimethyl-3,5-dioxo-4-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl]acetate](/img/structure/B15000400.png)
